molecular formula C10H10N4O3 B2929865 Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2413896-71-4

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2929865
CAS RN: 2413896-71-4
M. Wt: 234.215
InChI Key: ZUECHJKAQIWFIR-UHFFFAOYSA-N
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Description

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a three-step reaction starting with a precursor . The reaction involved the use of deep eutectic solvents (DES), which provides several advantages such as a benign environment, high yield, scalable and simple work-up procedure .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . This was followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic methods . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential in various chemical transformations and syntheses. One study focuses on the C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, revealing the compound's flexibility in rearranging to different chemical structures under certain conditions. These transformations include the formation of 6-carbamoyl-7-hydroxypyrazolopyrimidines and related compounds, indicating its utility in synthesizing diverse chemical entities for further research and potential applications (Danagulyan et al., 2011).

Anticancer and Anti-inflammatory Applications

Research has explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including those related to this compound, for their anticancer and anti-5-lipoxygenase activities. This study found that certain derivatives exhibit promising cytotoxic effects against cancer cell lines, highlighting the potential of this compound derivatives in developing new anticancer agents (Rahmouni et al., 2016).

Development of Bioactive Molecules

Further research into the compound's derivatives focuses on their potential as bioactive molecules. For instance, a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst has been utilized for the green synthesis of tetrazolo[1,5-a]pyrimidines, showcasing the compound's application in environmentally friendly chemical processes and the synthesis of bioactive molecules with potential biological activities (Maleki et al., 2017).

Ultrasound-Assisted Synthesis for Biological Activities

The compound and its derivatives have also been synthesized using ultrasound irradiation, a method that offers rapid synthesis and has been linked to anti-inflammatory and anti-cancer activities. This innovative approach underscores the versatility and potential therapeutic applications of this compound derivatives (Kaping et al., 2020).

Antimicrobial and Antituberculous Activities

Another avenue of research has focused on the antimicrobial and antituberculous activities of related compounds. For example, 4-(Het)aryl-4,7-dihydroazolopyrimidines, structural analogs to this compound, have been synthesized and evaluated for tuberculostatic activity, demonstrating the compound's relevance in the development of new treatments for tuberculosis (Titova et al., 2019).

properties

IUPAC Name

ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-17-10(16)7-4-13-14-5-6(8(11)15)3-12-9(7)14/h3-5H,2H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECHJKAQIWFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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